3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol
Description
Properties
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]prop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O/c11-10(12,13)9-5-1-3-8(7-9)4-2-6-14/h1,3,5,7,14H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPGHSLZWXJUQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627892 | |
| Record name | 3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65126-85-4 | |
| Record name | 3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol typically involves the reaction of 3-(Trifluoromethyl)benzaldehyde with propargyl alcohol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The triple bond can be reduced to form the corresponding alkene or alkane.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: Formation of 3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-one.
Reduction: Formation of 3-(3-(Trifluoromethyl)phenyl)prop-2-ene-1-ol or 3-(3-(Trifluoromethyl)phenyl)propane-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula C10H7F3O, characterized by a trifluoromethyl group attached to a phenyl ring linked to a propyn-1-ol moiety. This structure imparts distinct electronic properties that influence its interactions with biological targets.
Scientific Research Applications
1. Chemistry
- Building Block in Organic Synthesis : 3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol serves as an intermediate in the synthesis of more complex organic molecules. Its unique trifluoromethyl substitution pattern allows for the development of derivatives with varied functionalities.
- Reactivity Studies : The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it a versatile reagent in synthetic chemistry.
2. Biology
- Biological Activity : Research indicates that this compound may interact with the serotonergic system, particularly influencing the 5-HT1A and 5-HT3 receptors. This interaction suggests potential applications in mood regulation and antidepressant development.
- Enzyme Inhibition : Studies have explored the compound's ability to inhibit specific enzymes, which could be relevant for therapeutic applications.
3. Medicine
- Therapeutic Potential : Investigations into its antidepressant-like effects have shown promise in animal models, indicating its potential as a candidate for developing new antidepressant drugs.
- Drug Development : The compound's unique structure makes it a candidate for further exploration in medicinal chemistry, particularly for disorders related to serotonin dysregulation.
4. Industry
- Specialty Chemicals Production : It is utilized in producing specialty chemicals with unique properties that can be applied in various industrial processes.
Case Study 1: Antidepressant Activity
Research has demonstrated that this compound exhibits significant antidepressant-like effects in animal models. In forced swimming tests (FST) and tail suspension tests (TST), the compound showed enhanced activity at doses ranging from 1 to 50 mg/kg, suggesting its potential utility in treating depression.
Case Study 2: Chemical Reactivity
In studies examining its reactivity, the compound was found to participate effectively in Diels–Alder reactions as a dienophile due to the activating influence of the trifluoromethyl group. This reaction demonstrated high conversion rates under mild conditions, showcasing its utility in synthetic organic chemistry .
Mechanism of Action
The mechanism of action of 3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the serotonergic system, particularly the 5-HT1A and 5-HT3 receptors, which are involved in the regulation of mood and behavior . This modulation can lead to various pharmacological effects, including potential antidepressant activity.
Comparison with Similar Compounds
3-Phenylprop-2-yn-1-ol (Propargyl Alcohol Derivative)
- Structure : Lacks the trifluoromethyl group; phenyl substituent only.
- Molecular Formula : C₉H₈O; Molar Mass : 132.16 g/mol .
- Properties : Lower molecular weight and polarity compared to the target compound. The absence of the electron-withdrawing CF₃ group reduces its lipophilicity and metabolic stability, limiting its utility in drug design .
3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol (Positional Isomer)
- Structure : CF₃ group at the para position on the phenyl ring.
- Properties: Similar molar mass (200.16 g/mol) but distinct electronic effects.
- Applications: Used in metal-free syntheses of polysubstituted triazoloquinoxalines, demonstrating positional isomerism impacts reaction pathways .
1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-ol (Regioisomer)
- Structure : Hydroxyl group on the propargyl carbon adjacent to the phenyl ring (vs. terminal hydroxyl in the target compound).
- CAS : 3108-33-6; Molecular Formula : C₁₀H₇F₃O .
- Properties : Structural isomerism affects reactivity. The internal hydroxyl group may participate in intramolecular hydrogen bonding, influencing solubility and catalytic interactions .
- Applications : Less commonly reported in pharmaceutical synthesis compared to the terminal hydroxyl analog.
1-(3-Fluorophenyl)prop-2-yn-1-ol (Fluorinated Analog)
- Structure : Single fluorine substituent instead of CF₃.
- CAS : 2107-40-6; Molecular Formula : C₉H₇FO .
- Properties : Reduced electron-withdrawing effect compared to CF₃, leading to lower lipophilicity. The fluorine atom still enhances metabolic stability but to a lesser extent .
- Applications : Intermediate for fluorinated agrochemicals or imaging agents, but less prominent in high-value pharmaceuticals.
Key Comparative Data
Research Findings and Implications
- Electronic Effects: The CF₃ group in the target compound enhances electron withdrawal, improving binding affinity in drug-receptor interactions compared to non-fluorinated analogs .
- Synthetic Efficiency : The target compound’s synthesis via flow chemistry (87% yield) outperforms traditional batch methods used for analogs like 3-phenylprop-2-yn-1-ol .
- Positional Isomerism: The para-CF₃ isomer (3-(4-CF₃-phenyl)prop-2-yn-1-ol) shows divergent reactivity in triazoloquinoxaline formation, highlighting the importance of substituent placement .
Biological Activity
3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol, also known as 1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-ol, is an organic compound notable for its trifluoromethyl group and propyn-1-ol moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in enzyme inhibition and receptor binding.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a trifluoromethyl group attached to a phenyl ring, which is further linked to a propyn-1-ol functional group. The presence of the trifluoromethyl group is significant as it enhances lipophilicity and influences the biological activity of the compound.
Research suggests that compounds with similar structures may interact with the serotonergic system , which plays a crucial role in mood regulation. The proposed mechanism involves binding to serotonin receptors, potentially leading to antidepressant-like effects. Studies have indicated that this compound may modulate serotonin receptor activity, particularly influencing the 5-HT1A and 5-HT3 receptors, which are implicated in mood disorders .
Antidepressant-Like Effects
A study investigated the antidepressant-like effects of related compounds, revealing that they could induce significant behavioral changes in animal models. The forced swimming test (FST) and tail suspension test (TST) were employed to assess these effects. The results indicated that the compound exhibited a notable antidepressant-like effect, likely through serotonergic modulation .
Enzyme Inhibition
The compound has also been explored for its potential to inhibit various enzymes. Specific studies have highlighted its ability to act as an inhibitor for certain targets, which may be relevant in therapeutic contexts.
Study on Antidepressant Activity
In a controlled study involving male Swiss mice, treatment with this compound showed significant efficacy in reducing depressive-like behaviors. The study utilized a range of receptor antagonists to elucidate the involvement of different neurotransmitter systems, confirming that the serotonergic system was primarily responsible for the observed effects .
| Parameter | Value |
|---|---|
| Dose Range | 1–50 mg/kg |
| Behavioral Tests | FST, TST |
| Key Findings | Significant antidepressant-like effect |
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 3-(3-Trifluoromethylphenyl)propanol | C10H11F3O | Moderate antidepressant effects |
| (E)-3-(3-Trifluoromethylphenyl)-2-propen-1-ol | C10H9F3O | Antioxidant properties |
| 3-(3-Trifluoromethylphenyl)propanal | C10H9F3O | Antimicrobial activity |
Q & A
Q. What are the established synthetic routes for 3-(3-(trifluoromethyl)phenyl)prop-2-yn-1-ol, and how do reaction conditions influence yield?
The compound is synthesized via Sonogashira coupling using 1-bromo-3-(trifluoromethyl)benzene and 2-propyn-1-ol. Key reagents include PdCl₂(PPh₃)₂ and CuI in a mixture of NEt₃ and DMF, yielding 61% after silica-gel chromatography . Alternatively, mesylation of the propargyl alcohol intermediate (using mesyl chloride and DIPEA) achieves 90% yield, enabling subsequent substitution reactions for derivatives like cinacalcet . Optimizing catalyst loading and solvent polarity is critical to mitigate side reactions.
Q. How is the structural characterization of this compound validated in crystallographic studies?
X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is standard for confirming bond lengths and angles, particularly the planar geometry of the trifluoromethylphenyl group and linear alkyne moiety. Discrepancies in torsional angles may arise from crystal packing effects, requiring iterative refinement cycles .
Q. What purification methods are recommended for isolating this compound from reaction mixtures?
Column chromatography with hexane/EtOAc gradients (5:1 to 4:1) effectively separates the product from Pd catalysts and unreacted starting materials . For mesylated intermediates, toluene is preferred due to its low polarity, minimizing hydrolysis risks .
Advanced Research Questions
Q. How can molecular docking studies predict the interaction of this compound derivatives with biological targets?
AutoDock Vina is employed to simulate binding modes, leveraging its improved scoring function and multithreading efficiency. The trifluoromethyl group enhances hydrophobic interactions, while the alkyne moiety may form π-stacking with aromatic residues. Validation via MD simulations is advised to assess stability .
Q. What mechanistic insights explain discrepancies in substitution reaction yields involving the mesylated derivative?
Competing elimination pathways (e.g., E2) can reduce yields in SN2 reactions. Steric hindrance from the trifluoromethyl group may slow nucleophilic attack, necessitating elevated temperatures or polar aprotic solvents (e.g., DMF) to stabilize transition states . Kinetic studies using NMR monitoring are recommended to quantify intermediates.
Q. How does the trifluoromethyl group influence the compound’s electronic properties in catalytic applications?
The strong electron-withdrawing effect of the CF₃ group reduces electron density at the alkyne, enhancing its electrophilicity in click chemistry or cycloaddition reactions. DFT calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals to predict reactivity .
Q. What strategies resolve contradictions in reported crystallographic data for derivatives of this compound?
Discrepancies in unit cell parameters may arise from polymorphism or solvent inclusion. Re-refinement using SHELXD for phase determination and TWINABS for correcting absorption effects is critical. Comparative Hirshfeld surface analysis can identify packing variations .
Methodological Considerations
Q. What analytical techniques are essential for quantifying trace impurities in this compound?
HPLC-MS with a C18 column (ACN/water gradient) detects mesylate byproducts and residual Pd. For fluorinated impurities, ¹⁹F NMR offers specificity, with chemical shifts referenced to CFCl₃ .
Q. How can reaction scalability be optimized for gram-scale synthesis?
Continuous flow systems reduce exothermic risks in Sonogashira coupling. Catalyst recycling via immobilized Pd nanoparticles on SiO₂ improves cost efficiency. Process analytical technology (PAT) monitors reaction progress in real-time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
